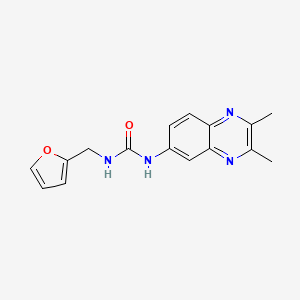

![molecular formula C16H19N5O B4007901 3-(1H-indol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]propanamide](/img/structure/B4007901.png)

3-(1H-indol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]propanamide

Übersicht

Beschreibung

"3-(1H-indol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]propanamide" incorporates indole and triazole moieties, which are crucial in medicinal chemistry due to their wide range of biological activities. Indole and triazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making them valuable for drug development (Taber & Tirunahari, 2011).

Synthesis Analysis

The synthesis of triazole derivatives, including methods relevant to the compound of interest, often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as a "click" reaction. This method is celebrated for its efficiency and the high selectivity of the 1,4-disubstituted 1,2,3-triazoles it produces, which are structurally similar to parts of the compound (Kaushik et al., 2019).

Molecular Structure Analysis

Indole and triazole rings are aromatic and exhibit significant stability. Their structure allows for various substitutions, which can enhance the biological activity and pharmacokinetic properties of the compounds. The indole ring, in particular, is a common scaffold in pharmaceuticals due to its interaction with biological targets (Ali et al., 2013).

Chemical Reactions and Properties

Triazole rings can participate in numerous chemical reactions, offering a versatile platform for further chemical modifications. These modifications can lead to the development of compounds with targeted biological activities. The triazole ring's nitrogen atoms can act as coordination sites for metals, influencing its chemical reactivity and application in catalysis (Rossi* et al., 2014).

Physical Properties Analysis

Compounds containing indole and triazole rings generally have solid physical stability and good solubility in organic solvents, which is beneficial for pharmaceutical formulations. The physical properties such as melting point, solubility, and crystalline structure are influenced by the nature of substitutions on the rings (de Souza et al., 2019).

Chemical Properties Analysis

The chemical properties of "3-(1H-indol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]propanamide" are characterized by the reactivity of its functional groups. The amide linkage offers potential sites for hydrolysis, while the indole and triazole rings provide opportunities for further functionalization through electrophilic substitution reactions, contributing to the compound's versatility in chemical synthesis and drug design (Hrimla et al., 2021).

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a novel route to creating structurally diverse compounds using 1,2,4-triazole as a building block. This method involves the nucleophilic opening of the succinimide ring and subsequent recyclization to afford the 1,2,4-triazole ring, highlighting an efficient approach to synthesizing compounds similar to 3-(1H-indol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]propanamide for potential applications in medicinal and agricultural chemistry (Tan, Lim, & Dolzhenko, 2017).

Antimicrobial Activity

Compounds with the triazole ring structure have been synthesized and shown moderate to good antimicrobial potential against various bacterial and fungal strains, suggesting their importance in developing new antimicrobial agents. This research underlines the significance of 1,2,4-triazole derivatives, akin to the target compound, in combating infectious diseases (Kaushik & Luxmi, 2017).

Neurokinin-1 Receptor Antagonism

The development of water-soluble neurokinin-1 (NK1) receptor antagonists for clinical administration, featuring a triazole moiety, demonstrates the compound's utility in pre-clinical tests for emesis and depression. This showcases the potential therapeutic applications of triazole-containing compounds in treating conditions associated with NK1 receptor activity (Harrison et al., 2001).

Immunosuppressive Activities

The synthesis and evaluation of N-aryl-3-(indol-3-yl)propanamides have identified compounds with significant immunosuppressive activities, useful in developing treatments for conditions requiring immune response modulation. This research indicates the potential of indole-based compounds in immune-related therapeutic applications (Giraud et al., 2010).

Anticancer Activity

Newly synthesized triazole and triazolothiadiazine derivatives have shown significant antimicrobial activities, implying their potential as anticancer agents. This opens up avenues for utilizing similar structures in designing novel anticancer drugs, highlighting the role of these compounds in cancer research (Kaplancikli et al., 2008).

Eigenschaften

IUPAC Name |

3-(1H-indol-3-yl)-N-[2-(1,2,4-triazol-1-yl)propyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-12(21-11-17-10-20-21)8-19-16(22)7-6-13-9-18-15-5-3-2-4-14(13)15/h2-5,9-12,18H,6-8H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORXRTMLRQLUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CNC2=CC=CC=C21)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007830.png)

![N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4007832.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4007838.png)

![ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007842.png)

![N-{4-[(2-phenoxypropanoyl)amino]phenyl}-2-furamide](/img/structure/B4007869.png)

![[4-(4-aminopyridin-2-yl)phenyl]methanol](/img/structure/B4007874.png)

![methyl 3-[(4-chlorophenyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007881.png)

![ethyl 1-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4007893.png)

![N-(2-ethoxybenzyl)-N-ethyl-2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4007908.png)

![1-[2-hydroxy-3-(4-methoxy-2-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B4007920.png)